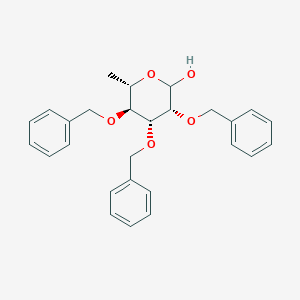

2,3,4-Tri-O-benzyl-L-rhamnopyranose

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQXZMHYZXWBZ-XXPOFYIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3,4-Tri-O-benzyl-L-rhamnopyranose: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Review of a Key Glycosylation Donor in Complex Carbohydrate Synthesis

Abstract

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a protected monosaccharide of L-rhamnose, a naturally occurring deoxy sugar. The strategic placement of benzyl (B1604629) ether protecting groups on the hydroxyls at positions 2, 3, and 4 makes it a valuable and versatile building block in synthetic carbohydrate chemistry. Its primary application lies in its role as a glycosyl donor in the stereoselective synthesis of a wide array of oligosaccharides, glycoconjugates, and natural products. This technical guide provides a detailed overview of its chemical properties, a comprehensive synthesis protocol, and its applications in glycosylation reactions, particularly in the context of drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Core Chemical and Physical Properties

This compound is a white to off-white solid. The benzyl groups not only protect the hydroxyl functionalities from unwanted reactions but also enhance the solubility of the sugar in organic solvents commonly used in synthesis.[1]

| Property | Value | Reference |

| CAS Number | 86795-38-2 | [1][2] |

| Molecular Formula | C₂₇H₃₀O₅ | [1][2] |

| Molecular Weight | 434.52 g/mol | [1] |

| Canonical SMILES | CC1OC(O)C(OCc2ccccc2)--INVALID-LINK--[C@H]1OCc4ccccc4 | [1] |

| Storage Temperature | 2°C - 8°C | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound typically starts from the commercially available L-rhamnose. The process involves the protection of the hydroxyl groups with benzyl ethers. While various methods exist, a common approach involves the use of benzyl bromide in the presence of a base.

Materials:

-

L-Rhamnose monohydrate

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with L-rhamnose monohydrate (1 equivalent). Anhydrous DMF is added to dissolve the sugar.

-

Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (4.5 equivalents) is added portion-wise over 30 minutes, allowing for the evolution of hydrogen gas to subside between additions. The reaction mixture is stirred at 0°C for 1 hour.

-

Benzylation: Benzyl bromide (4.5 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol at 0°C to consume any excess sodium hydride.

-

Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a mixture of anomers.

Expected Yield: 70-85%

Spectroscopic Data

The structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the expected chemical shifts for the major anomer.

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| δ (ppm) | Assignment |

| 7.40-7.25 (m, 15H) | Ar-H |

| 5.15 (d, J = 1.8 Hz, 1H) | H-1 |

| 4.98-4.65 (m, 6H) | -OCH₂Ph |

| 4.02 (dd, J = 3.2, 1.8 Hz, 1H) | H-2 |

| 3.85 (dq, J = 9.5, 6.2 Hz, 1H) | H-5 |

| 3.65 (dd, J = 9.5, 3.2 Hz, 1H) | H-3 |

| 3.45 (t, J = 9.5 Hz, 1H) | H-4 |

| 1.30 (d, J = 6.2 Hz, 3H) | H-6 |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Application in Oligosaccharide Synthesis: A Workflow

This compound is a key glycosyl donor for the introduction of L-rhamnose units into complex oligosaccharides. The anomeric hydroxyl group can be converted into a good leaving group, such as a trichloroacetimidate (B1259523) or a thioethyl group, to facilitate glycosylation reactions.

Relevance in Drug Development and Natural Product Synthesis

L-rhamnose is a constituent of many bacterial polysaccharides and natural products with significant biological activities.[3] Therefore, this compound serves as a crucial starting material for the synthesis of these molecules, which have applications in vaccine development and as anticancer agents.

Rhamnose-Containing Glycoconjugates in Cancer Therapy

Rhamnose-binding lectins are overexpressed on the surface of various cancer cells. This provides an opportunity for targeted drug delivery. Rhamnose-containing glycoconjugates can be designed to selectively bind to these lectins, leading to the targeted delivery of cytotoxic agents to tumor cells.

The mechanism involves the binding of the rhamnose moiety of the glycoconjugate to the rhamnose-binding lectin on the cancer cell surface. This is followed by receptor-mediated endocytosis, internalization of the conjugate, and subsequent release of the cytotoxic drug inside the cell, ultimately leading to apoptosis.

Conclusion

This compound is an indispensable building block for the synthesis of complex carbohydrates. Its well-defined structure and the stability of the benzyl protecting groups allow for its efficient use in stereoselective glycosylation reactions. The ability to synthesize rhamnose-containing oligosaccharides and glycoconjugates is of paramount importance for the development of novel therapeutics, including vaccines and targeted anticancer drugs. This guide has provided a comprehensive overview of its properties, synthesis, and applications, highlighting its significance for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in synthetic carbohydrate chemistry. The document details its chemical structure, including its α and β anomeric forms, and provides a summary of its physicochemical properties. A detailed experimental protocol for its synthesis from L-rhamnose is presented, alongside a logical workflow diagram. This guide is intended to be a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development who utilize protected monosaccharides in the synthesis of complex glycans and glycoconjugates.

Chemical Structure and Properties

This compound is a protected derivative of L-rhamnose, a naturally occurring 6-deoxyhexose. The benzyl (B1604629) groups at positions 2, 3, and 4 serve as protecting groups, preventing unwanted reactions at these hydroxyls while allowing for selective modification at the anomeric (C1) and C6 positions. The compound exists as a mixture of two anomers, α and β, in equilibrium in solution.

The pyranose ring is a six-membered ring consisting of five carbon atoms and one oxygen atom. The stereochemistry of the substituents on the ring is derived from L-rhamnose. The anomeric carbon (C1) can have its hydroxyl group in either an axial (α) or equatorial (β) position.

Structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₅ | [1][2] |

| Molecular Weight | 434.52 g/mol | [2] |

| Melting Point | 86-88 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), DMF, DMSO, Ether, Methanol (B129727). | [3] |

| Appearance | White to off-white solid | |

| Storage | Long-term storage at -20°C is recommended. | [3] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the direct benzylation of L-rhamnose. This procedure involves the use of a strong base and benzyl bromide.

Materials:

-

L-Rhamnose monohydrate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with L-rhamnose monohydrate. Anhydrous DMF is added to dissolve the sugar.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution over a period of 30 minutes. The reaction mixture is stirred at 0 °C for an additional hour to ensure complete deprotonation of the hydroxyl groups.

-

Benzylation: Benzyl bromide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol at 0 °C to destroy any excess sodium hydride.

-

Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude oil.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and concentrated to afford this compound as a mixture of anomers.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Characterization Data

The characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and measurement of specific rotation. The anomeric mixture can often be distinguished by the distinct signals of the anomeric protons (H1) in the ¹H NMR spectrum.

Table 2: Representative NMR Data for Tri-O-benzylated Rhamnopyranosides (in CDCl₃)

| Anomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| α-anomer | ~5.1-5.3 (d, J ≈ 1-2 Hz, H-1) | ~98-100 (C-1) |

| ~3.5-4.2 (m, ring protons) | ~70-85 (C-2, C-3, C-4, C-5) | |

| ~1.2-1.4 (d, J ≈ 6 Hz, H-6) | ~17-19 (C-6) | |

| ~7.2-7.4 (m, aromatic protons) | ~127-139 (aromatic carbons) | |

| ~71-76 (benzyl CH₂) | ||

| β-anomer | ~4.5-4.7 (d, J ≈ 1-2 Hz, H-1) | ~94-96 (C-1) |

| ~3.4-4.1 (m, ring protons) | ~70-85 (C-2, C-3, C-4, C-5) | |

| ~1.2-1.4 (d, J ≈ 6 Hz, H-6) | ~17-19 (C-6) | |

| ~7.2-7.4 (m, aromatic protons) | ~127-139 (aromatic carbons) | |

| ~71-76 (benzyl CH₂) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation.

Applications in Research and Development

This compound is a versatile building block in the synthesis of various biologically active molecules.[2] Its primary application is as a glycosyl donor in the construction of oligosaccharides and glycoconjugates.[2] The protected hydroxyl groups at C2, C3, and C4 allow for selective reactions at the anomeric center, enabling the formation of specific glycosidic linkages.

This intermediate is crucial for the synthesis of:

-

Bacterial capsular polysaccharides and their fragments for vaccine development.

-

Glycosylated natural products with therapeutic potential.

-

Probes for studying carbohydrate-protein interactions and enzymatic mechanisms.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, synthesis, and applications of this compound. The provided experimental protocol and workflow diagram offer a practical guide for its preparation in a laboratory setting. As a key intermediate in glycochemistry, a thorough understanding of this compound is essential for researchers and scientists working in the fields of drug discovery and development.

References

An In-depth Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a protected monosaccharide that serves as a crucial building block in synthetic carbohydrate chemistry. As a derivative of L-rhamnose, a naturally occurring deoxy sugar, this compound is of significant interest to researchers in glycobiology and drug discovery. The strategic placement of benzyl (B1604629) groups on the hydroxyl moieties at positions 2, 3, and 4 renders the anomeric center available for glycosylation reactions, making it a valuable glycosyl donor for the synthesis of complex oligosaccharides, glycoconjugates, and natural products.[1] This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and insights into the biological significance of rhamnose-containing structures.

Physicochemical Properties

This compound is a white crystalline solid.[2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 86795-38-2, 210426-02-1 | [3][4][5][6] |

| Molecular Formula | C27H30O5 | [3][4] |

| Molecular Weight | 434.52 g/mol | [1] |

| Melting Point | 86-88 °C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), DMF, DMSO, Ether, Methanol (B129727) | [4] |

| Storage Temperature | -20°C for long-term storage | [4] |

Note on CAS Numbers: Both CAS numbers 86795-38-2 and 210426-02-1 are used in commercial listings to refer to this compound.

Synthesis and Experimental Protocols

Representative Experimental Protocol: Perbenzylation of a Pyranoside

This protocol is adapted from the synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and illustrates a common strategy for protecting hydroxyl groups in carbohydrate chemistry.[7]

Materials:

-

Starting pyranoside (e.g., L-rhamnose)

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Magnesium sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., n-heptane, ethyl acetate)

Procedure:

-

Dissolution: The starting pyranoside is dissolved in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath (0 °C).

-

Deprotonation: Sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for a specified time to allow for the deprotonation of the hydroxyl groups.

-

Benzylation: Benzyl bromide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of methanol to consume any excess sodium hydride.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the DMF. The resulting residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with water and then brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in n-heptane) to afford the pure, perbenzylated pyranoside.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the presence of the benzyl groups and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its primary application lies in its use as a glycosyl donor in glycosylation reactions to form complex oligosaccharides and glycoconjugates. These complex carbohydrates play critical roles in various biological processes, and their synthesis is essential for the development of novel therapeutics, including vaccines and immunomodulatory agents.

Derivatives of L-rhamnose have been shown to possess a range of biological activities, including potential antimicrobial and neuroprotective effects. The unique structural features of L-rhamnose-containing glycans make them attractive targets for drug development, particularly as they are often found in the cell walls of pathogenic bacteria but are absent in humans.

Rhamnose-Containing Structures and Cell Signaling

Rhamnose is a key component of the cell wall polysaccharides of many bacteria, including the probiotic Lactobacillus rhamnosus. These bacterial cell wall components can interact with the host's immune system and modulate inflammatory responses. One of the key signaling pathways involved is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of genes involved in inflammation and immunity.

Modulation of the NF-κB Signaling Pathway by Lactobacillus rhamnosus Cell Wall Components

Components of the Lactobacillus rhamnosus cell wall, which are rich in rhamnose-containing polysaccharides, can influence the NF-κB signaling cascade. In the context of an inflammatory stimulus, such as the presence of a pathogen-associated molecular pattern (PAMP) like lipopolysaccharide (LPS), these rhamnose-containing structures can attenuate the inflammatory response.

The canonical NF-κB signaling pathway is initiated by the recognition of a PAMP by a Toll-like receptor (TLR), such as TLR4 for LPS. This leads to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Lactobacillus rhamnosus cell wall components can interfere with this pathway, for example, by inhibiting the degradation of IκBα.[8] This prevents the nuclear translocation of NF-κB and subsequently reduces the production of pro-inflammatory cytokines, thereby modulating the inflammatory response.

Modulation of the NF-κB signaling pathway by L. rhamnosus cell wall components.

Conclusion

This compound is a cornerstone molecule for synthetic glycochemists and drug discovery scientists. Its utility as a protected glycosyl donor enables the construction of intricate carbohydrate structures with potential therapeutic applications. Furthermore, the biological relevance of rhamnose-containing glycans, particularly in the context of host-pathogen interactions and immune modulation, underscores the importance of this compound in advancing our understanding of glycobiology and developing novel therapeutic strategies. This guide provides essential technical information to support researchers in their endeavors to utilize this valuable chemical tool.

References

- 1. This compound | 86795-38-2 | MT04871 [biosynth.com]

- 2. Proteoglycan from Bacillus sp. BS11 Inhibits the Inflammatory Response by Suppressing the MAPK and NF-κB Pathways in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactobacillus rhamnosus GR-1 enhances NF-kappaB activation in Escherichia coli-stimulated urinary bladder cells through TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Lacticaseibacillus rhamnosus, LGG® Probiotic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. growingscience.com [growingscience.com]

- 7. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lactobacillus bulgaricus or Lactobacillus rhamnosus Suppresses NF-κB Signaling Pathway and Protects against AFB1-Induced Hepatitis: A Novel Potential Preventive Strategy for Aflatoxicosis? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in synthetic carbohydrate chemistry. L-rhamnose and its derivatives are integral components of various natural products and bacterial polysaccharides, making them significant targets in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis, and applications of this compound. Furthermore, it delves into the relevant biological pathways of its parent sugar, L-rhamnose, and provides detailed experimental protocols for its synthesis, serving as a valuable resource for researchers in the field.

Physicochemical Properties and Data

This compound is a derivative of L-rhamnose, a naturally occurring deoxy sugar. The presence of three benzyl (B1604629) groups as protecting agents for the hydroxyl groups enhances its stability and reactivity in a controlled manner, making it an essential building block in glycosylation reactions.[1][2]

| Property | Value |

| Molecular Weight | 434.52 g/mol |

| Molecular Formula | C27H30O5[3][4] |

| CAS Number | 210426-02-1[3] |

| Melting Point | 86-88°C[3] |

| Solubility | Chloroform, Dichloromethane, DMF, DMSO, Ether, Methanol[3] |

| Topological Polar Surface Area | 57.2 Ų[4] |

| Rotatable Bond Count | 9[4] |

| Hydrogen Bond Acceptor Count | 5[4] |

| Storage Temperature | -20°C (long-term)[3] |

Role in Organic Synthesis

The primary application of this compound is as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates.[1] The benzyl groups at the C2, C3, and C4 positions serve as robust protecting groups, preventing unwanted side reactions during glycosylation.[2] This strategic protection allows for precise control over stereochemical outcomes, which is crucial in the multi-step synthesis of biologically active molecules.[2] Following the desired glycosylation, the benzyl groups can be removed under specific conditions to yield the final product.

Potential Applications in Drug Development

While this compound is primarily a synthetic intermediate, the broader class of rhamnose-containing compounds has garnered significant interest in drug development. Derivatives of rhamnopyranosides have been investigated for a range of biological activities:

-

Antimicrobial Properties: Certain rhamnose derivatives have demonstrated the ability to disrupt bacterial cell walls, indicating potential as antimicrobial agents.[2]

-

Neuroprotective Effects: Studies suggest that compounds derived from rhamnose may offer protection to neuronal cells from oxidative stress and could have applications in treating neurodegenerative diseases.[2]

-

Anticancer Potential: The antitumor effects of some rhamnopyranoside derivatives have been linked to the inhibition of cancer cell proliferation and the induction of apoptosis.[2]

The L-rhamnose biosynthetic pathway is essential for many pathogenic bacteria but is absent in humans, making the enzymes in this pathway attractive targets for the development of novel antibacterial drugs.[5]

Relevant Biological Pathways: L-Rhamnose Catabolism

Understanding the metabolic pathways of L-rhamnose in microorganisms is crucial for developing antimicrobial strategies. In many bacteria, L-rhamnose is catabolized through a phosphorylated pathway.

Caption: Canonical L-Rhamnose Catabolic Pathway in Bacteria.

This pathway converts L-rhamnose into intermediates that can enter central metabolism, such as dihydroxyacetone phosphate (DHAP) which feeds into glycolysis.[6] The key enzymes in this process are L-rhamnose isomerase (RhaA), rhamnulokinase (RhaB), and L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD).[6][7]

Experimental Protocols

The following section outlines a representative workflow and a general protocol for the synthesis of this compound from L-rhamnose.

Synthetic Workflow

Caption: Synthetic Workflow for this compound.

General Synthesis Protocol

This protocol describes a general method for the benzylation of L-rhamnose. Note that specific conditions may require optimization.

Objective: To synthesize this compound from L-rhamnose through a series of protection steps.

Materials:

-

L-Rhamnose

-

Thiophenol

-

Boron trifluoride etherate (BF3·OEt2)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

N,N-Dimethylformamide (DMF), anhydrous

-

N-Bromosuccinimide (NBS)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Step 1: Formation of Phenyl 1-thio-α-L-rhamnopyranoside.

-

Suspend L-rhamnose and thiophenol in anhydrous DCM.

-

Cool the mixture to 0°C.

-

Add BF3·OEt2 dropwise and stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction with saturated NaHCO3 solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

-

-

Step 2: Benzylation.

-

Dissolve the product from Step 1 in anhydrous DMF and cool to 0°C.

-

Add NaH portion-wise, followed by the dropwise addition of benzyl bromide.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by adding methanol, then water.

-

Extract the product with EtOAc. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

-

Purify the resulting per-benzylated product by silica gel chromatography.

-

-

Step 3: Hydrolysis of the Thioglycoside.

-

Dissolve the benzylated thioglycoside from Step 2 in an acetone/water mixture.

-

Add N-Bromosuccinimide (NBS) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with sodium thiosulfate (B1220275) solution.

-

Remove acetone under reduced pressure and extract the aqueous residue with EtOAc.

-

Wash the combined organic layers with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate.

-

Purify the final product, this compound, by silica gel chromatography (eluting with a hexane/EtOAc gradient).

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Conclusion

This compound is a valuable and versatile building block in carbohydrate chemistry. Its well-defined structure and the strategic placement of benzyl protecting groups enable the stereoselective synthesis of complex rhamnose-containing molecules. As research continues to unveil the critical roles of glycans in biology and disease, the importance of such synthetic intermediates in the development of novel therapeutics, diagnostics, and research tools is set to grow. This guide serves as a foundational resource for professionals engaged in the synthesis and application of complex carbohydrates.

References

- 1. This compound | 86795-38-2 | MT04871 [biosynth.com]

- 2. Methyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside | Benchchem [benchchem.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. guidechem.com [guidechem.com]

- 5. The rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]

- 7. Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a protected monosaccharide that serves as a crucial building block in synthetic carbohydrate chemistry. As a derivative of L-rhamnose, a naturally occurring deoxy sugar, this compound is of significant interest to researchers in glycobiology and drug development. The benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions offer stability under a range of reaction conditions, allowing for selective modifications at the anomeric center and the C6 methyl group. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and key characterization data to support its application in research and development.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₅ | [1][2] |

| Molecular Weight | 434.52 g/mol | [2] |

| Melting Point | 86-88 °C | [1][3] |

| Appearance | White Crystalline Solid | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMF, DMSO, Ether, Methanol | [1][3] |

| Storage Temperature | -20°C (long-term) | [1][3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 210426-02-1, 86795-38-2 | [1][2][3][4][5][6][7][8] |

Note on CAS Numbers: Both CAS numbers 210426-02-1 and 86795-38-2 are frequently used in literature and commercial listings to refer to this compound. Researchers should verify the specific isomer and purity when sourcing this compound.

Experimental Protocols

Synthesis of this compound

-

Initial Protection (Optional but common): The anomeric position of L-rhamnose can be protected, for example, as a methyl glycoside, to prevent side reactions.

-

Benzylation: The hydroxyl groups at positions 2, 3, and 4 are then benzylated. A common method for benzylation is the use of benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

-

Deprotection of the Anomeric Position (if applicable): If the anomeric position was initially protected, this protecting group is selectively removed to yield the final product, this compound.

The following diagram illustrates a generalized workflow for the synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Deprotection of Benzyl Ethers

The benzyl ether protecting groups of this compound can be removed to liberate the free hydroxyl groups. A standard and effective method is catalytic transfer hydrogenation.

Protocol for Deprotection using Triethylsilane and Pd/C:

This method offers a clean and efficient deprotection under mild, neutral conditions.[9]

-

Dissolve the benzylated rhamnopyranose derivative in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Add triethylsilane (Et₃SiH) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the solvent to obtain the deprotected rhamnose derivative.

Other methods for benzyl ether deprotection include catalytic hydrogenation with H₂ gas over a palladium catalyst and ozonolysis followed by treatment with sodium methoxide.[10][11]

Glycosylation Reactions

This compound can be utilized as a glycosyl donor in the synthesis of oligosaccharides. The anomeric hydroxyl group is first converted into a suitable leaving group, such as a trichloroacetimidate (B1259523) or a thioglycoside, to create a reactive glycosyl donor.

General Protocol for Glycosylation using a Thioglycoside Donor:

-

Activation of the Donor: The thioglycoside donor is activated using a promoter system. Common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH), or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST).[4]

-

Glycosylation: The activated donor is then reacted with a glycosyl acceptor (an alcohol) in an anhydrous solvent, often in the presence of molecular sieves to exclude moisture.

-

Work-up and Purification: The reaction is quenched, and the resulting disaccharide is purified, typically by column chromatography.

The stereochemical outcome of the glycosylation is influenced by several factors, including the protecting groups on the donor, the nature of the acceptor, the solvent, and the reaction temperature.[5]

The following diagram illustrates the logical relationship in a glycosylation reaction.

Caption: Logical flow of a glycosylation reaction using this compound as a donor.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound were not found in the provided search results, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals for the rhamnopyranose core and the benzyl protecting groups.

-

¹H NMR: The spectrum would show signals for the anomeric proton, the protons of the pyranose ring, the methyl group at C6 (as a doublet), and the aromatic and benzylic protons of the three benzyl groups.

-

¹³C NMR: The spectrum would display signals for the carbons of the pyranose ring, the methyl carbon at C6, and the aromatic and benzylic carbons of the benzyl groups.

Researchers can refer to NMR data of structurally similar benzylated rhamnopyranosides for comparison and assignment of signals.[9][12]

Mass Spectrometry (MS)

Mass spectrometry is a valuable tool for confirming the molecular weight and elucidating the structure of this compound. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (434.52 g/mol ) should be observed.

-

Loss of Benzyl Group: A prominent fragment resulting from the loss of a benzyl group (C₇H₇, 91 m/z) is expected.

-

Formation of Tropylium (B1234903) Ion: The fragment at m/z 91, corresponding to the tropylium ion, is a characteristic feature in the mass spectra of compounds containing benzyl groups.

-

Other Fragments: Other fragments may arise from further cleavage of the pyranose ring and loss of other substituents.

Conclusion

This compound is a versatile and valuable intermediate in carbohydrate synthesis. Its well-defined structure and the stability of its benzyl ether protecting groups make it an excellent starting material for the construction of complex oligosaccharides and glycoconjugates. This guide has provided a summary of its key physical and chemical properties, along with generalized experimental protocols for its synthesis, deprotection, and use in glycosylation reactions. The provided information serves as a valuable resource for researchers and scientists working in the field of glycochemistry and drug development.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 86795-38-2 | MT04871 [biosynth.com]

- 7. Direct Synthesis of the β-l-Rhamnopyranosides | Semantic Scholar [semanticscholar.org]

- 8. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. periodicos.ufms.br [periodicos.ufms.br]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Solubility of 2,3,4-Tri-O-benzyl-L-rhamnopyranose

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4-Tri-O-benzyl-L-rhamnopyranose. While specific quantitative solubility data for this compound is not extensively published, this document outlines its known qualitative solubility in various solvents and furnishes a detailed experimental protocol for researchers to determine precise quantitative solubility.

Introduction to this compound

This compound is a protected monosaccharide derived from L-rhamnose, a naturally occurring deoxy sugar. The three hydroxyl groups at positions 2, 3, and 4 are protected by benzyl (B1604629) ethers. This protection strategy is common in carbohydrate chemistry to allow for selective reactions at other positions, particularly the anomeric center (C1). The presence of the bulky, nonpolar benzyl groups significantly alters the physicochemical properties of the parent sugar, L-rhamnose. While L-rhamnose is highly soluble in water, the benzylated derivative is expected to be significantly more soluble in organic solvents and poorly soluble in water due to its increased hydrophobicity.

Qualitative Solubility Data

Based on available technical data sheets, this compound exhibits solubility in a range of common organic solvents. This information is crucial for selecting appropriate solvent systems for chemical reactions, purification, and formulation.

| Solvent Category | Solvent Name | Solubility |

| Chlorinated | Dichloromethane | Soluble[1] |

| Chloroform | Soluble[1] | |

| Ethers | Diethyl Ether | Soluble[1] |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1] | |

| Alcohols | Methanol | Soluble[1] |

Note: This table represents qualitative data. "Soluble" indicates that the compound dissolves to a useful extent for typical laboratory applications, but does not specify the concentration.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values (e.g., in mg/mL or mol/L), a systematic experimental approach is required. The most common and reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method .[2] This protocol provides a step-by-step guide for its implementation.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) (analytical grade)

-

Glass vials with screw caps (B75204) (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a Gas Chromatography (GC) system.

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Record the exact mass of the compound added.

-

Pipette a precise volume (e.g., 2.0 mL) of the selected solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3] Equilibrium is achieved when the concentration of the solute in the solution remains constant over time. This can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for approximately 15-20 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or GC.[4]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

References

Characterization of 2,3,4-Tri-O-benzyl-L-rhamnopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization techniques for 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in the synthesis of various biologically active molecules, including oligosaccharides and glycoconjugates. Due to the absence of a dedicated public-domain publication detailing a full characterization of this specific compound, this guide synthesizes available data from supplier specifications and provides standardized, best-practice experimental protocols for its analysis.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₅ | [1] |

| Molecular Weight | 434.52 g/mol | [2] |

| Melting Point | 86-88 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in chloroform (B151607), dichloromethane, DMF, DMSO, ether, and methanol (B129727). | [1] |

| CAS Number | 210426-02-1 | [1] |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~4.9 - 5.1 | d | ~1.5 - 2.0 |

| H-2 | ~3.9 - 4.1 | dd | J₁,₂ ≈ 1.5 - 2.0, J₂,₃ ≈ 3.0 - 3.5 |

| H-3 | ~3.7 - 3.9 | dd | J₂,₃ ≈ 3.0 - 3.5, J₃,₄ ≈ 9.0 - 9.5 |

| H-4 | ~3.5 - 3.7 | t | J₃,₄ ≈ J₄,₅ ≈ 9.0 - 9.5 |

| H-5 | ~3.8 - 4.0 | dq | J₄,₅ ≈ 9.0 - 9.5, J₅,₆ ≈ 6.0 - 6.5 |

| H-6 (CH₃) | ~1.2 - 1.4 | d | J₅,₆ ≈ 6.0 - 6.5 |

| -CH₂- (Benzyl) | ~4.5 - 5.0 | m | - |

| Aromatic (Benzyl) | ~7.2 - 7.4 | m | - |

| OH-1 | Variable | br s | - |

Table 2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~92 - 94 |

| C-2 | ~78 - 80 |

| C-3 | ~79 - 81 |

| C-4 | ~80 - 82 |

| C-5 | ~68 - 70 |

| C-6 (CH₃) | ~18 - 20 |

| -CH₂- (Benzyl) | ~72 - 75 |

| Aromatic (Benzyl) | ~127 - 139 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 2.3: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted [M+H]⁺ (m/z) | Predicted [M+Na]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| ESI | 435.21 | 457.19 | 343 ([M-Bn]⁺), 251 ([M-2Bn]⁺), 91 ([Bn]⁺) |

Chromatographic Analysis

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring reaction progress and assessing the purity of this compound.

Table 3.1: Typical TLC Parameters

| Parameter | Recommended Conditions |

| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:3 or 1:2 v/v) |

| Visualization | UV light (254 nm) and/or staining with a ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate (B83412) solution. |

Optical Rotation

The specific rotation is a crucial parameter for confirming the enantiomeric purity of L-rhamnopyranose derivatives.

Table 4.1: Predicted Optical Rotation

| Parameter | Predicted Value |

| [α]D²⁰ | Negative value (in CHCl₃) |

Experimental Protocols

The following are detailed, best-practice protocols for the characterization of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

-

Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

Thin-Layer Chromatography

Objective: To assess the purity of the sample.

Procedure:

-

Prepare a developing chamber with the chosen mobile phase.

-

Spot a dilute solution of the sample onto a silica gel TLC plate.

-

Place the plate in the developing chamber and allow the solvent front to ascend.

-

Remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the spots under UV light and/or by staining.

-

Calculate the retention factor (Rf) value.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Signaling Pathway (Illustrative)

While this compound is a synthetic intermediate and not directly involved in signaling pathways, its derivatives, such as rhamnose-containing glycans, play crucial roles in biological recognition processes. The following diagram illustrates a generic cell signaling pathway initiated by a glycan binding to a receptor.

Caption: Generic signaling pathway initiated by a rhamnose-containing glycan.

References

The Intricate Art of L-Rhamnose Derivatization: A Technical Guide for Researchers

Abstract

L-rhamnose, a naturally occurring 6-deoxy-L-mannose, serves as a versatile chiral building block in the synthesis of a diverse array of biologically significant molecules. Its unique stereochemistry and presence in numerous natural products, including bacterial polysaccharides and plant glycosides, have made it a focal point for synthetic chemists.[1] This technical guide provides an in-depth exploration of the core methodologies for the synthesis of L-rhamnose derivatives, catering to researchers, scientists, and professionals in drug development. We present a comprehensive overview of both chemical and enzymatic strategies, detailed experimental protocols for key transformations, and a summary of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of the complex processes involved.

Introduction: The Significance of L-rhamnose in Medicinal Chemistry

L-rhamnose containing compounds (RCCs) are integral components of various pathogenic oligo- and polysaccharides, making them crucial targets for the development of vaccines and antibacterial agents.[2][3] The inherent bioactivities of rhamnosylated natural products have spurred significant interest in the synthesis of their derivatives for drug discovery.[4] Notably, L-rhamnose derivatives have been investigated for their potential in cancer immunotherapy, where they can enhance the immunogenicity of tumor-associated carbohydrate antigens.[3][5] The synthesis of these derivatives, however, presents unique challenges, particularly in achieving stereoselective glycosylations.[2] This guide aims to provide a detailed technical overview of the prevailing synthetic strategies to address these challenges and facilitate the design and execution of novel synthetic routes towards valuable L-rhamnose derivatives.

Chemical Synthesis of L-Rhamnose Derivatives

Chemical synthesis offers a powerful and flexible approach to access a wide range of L-rhamnose derivatives with precise control over their structure. Key transformations include protection of hydroxyl groups, activation of the anomeric center, and subsequent glycosylation or modification at other positions.

Protection and Activation Strategies

The selective protection of the hydroxyl groups of L-rhamnose is a critical first step in most synthetic routes. Acetylation is a common strategy to protect all hydroxyl groups, yielding tetra-O-acetyl-L-rhamnopyranose, a stable and versatile intermediate.[6][7]

Experimental Protocol: Peracetylation of L-Rhamnose [7]

-

Materials: L-rhamnose monohydrate, anhydrous pyridine, acetic anhydride (B1165640), 4-dimethylaminopyridine (B28879) (DMAP).

-

Procedure: L-rhamnose monohydrate (1.0 eq) and a catalytic amount of DMAP are dissolved in anhydrous pyridine. Acetic anhydride (8.0 eq) is added to the solution. The mixture is stirred for 16 hours at room temperature under a nitrogen atmosphere.

-

Work-up: The reaction is quenched, and the solvent is removed. The crude product is dissolved in ethyl acetate (B1210297) and washed sequentially with 1.0 N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried and concentrated to yield the peracetylated product.

Following protection, the anomeric position is typically activated to facilitate glycosylation. Common activated forms include thioglycosides and trichloroacetimidates.[6][7]

Experimental Protocol: Synthesis of 2,3,4-tri-O-acetyl-1-(4-tolyl)thio-α-L-rhamnopyranoside [7]

-

Materials: 1,2,3,4-O-Tetraacetyl-α,β-L-rhamnopyranoside, p-thiocresol.

-

Procedure: The peracetylated L-rhamnose is reacted with p-thiocresol to afford the thioglycoside donor.

Glycosylation Methodologies

The formation of the glycosidic bond is the cornerstone of oligosaccharide and glycoconjugate synthesis. Achieving high stereoselectivity, particularly for the challenging β-L-rhamnosides, is a primary focus of methods development.[2]

Thioglycosides are stable intermediates that can be activated under various conditions to promote glycosylation.

Experimental Protocol: Silver Triflate Promoted Glycosylation [6]

-

Materials: Phenyl thioglycoside donor, glycerolipid alcohol acceptor, silver triflate (AgOTf), N-iodosuccinimide (NIS), dichloromethane (B109758) (DCM).

-

Procedure: The fully protected thioglycoside donor (1.1 eq) and the glycoside acceptor (1.0 eq) are dissolved in DCM under an argon atmosphere. AgOTf (0.2 eq) and NIS (1.7 eq) are added simultaneously.

-

Reaction: The reaction is vigorously stirred for 2 hours.

-

Work-up: The reaction is stopped with a saturated solution of sodium thiosulphate and washed sequentially with saturated sodium thiosulphate, saturated sodium bicarbonate, water, and brine. The organic layer is dried and purified by flash chromatography.

Microwave irradiation has emerged as a powerful tool to accelerate glycosylation reactions, often leading to improved yields and reduced reaction times.[8][9]

Experimental Protocol: Microwave-Assisted Glycosylation of L-rhamnose with Hex-5-enol [8][9]

-

Materials: L-rhamnose, 5-hexen-1-ol (B1630360), p-toluenesulfonic acid (PTSA), tetrahydrofuran (B95107) (THF).

-

Procedure: A solution of L-rhamnose (1 eq) and 5-hexen-1-ol (4 eq) in THF is added to a microwave tube containing PTSA.

-

Reaction: The mixture is stirred at 600 rpm under microwave irradiation for 2 hours at 60 °C with a power of 60 W.[9]

-

Work-up: The reaction medium is neutralized with a 0.5 M MeONa solution.[10]

Regioselective Acylation

The dibutyltin (B87310) oxide method is a well-established procedure for the regioselective acylation of sugar derivatives, often favoring substitution at the 3-hydroxyl group of benzyl (B1604629) α-L-rhamnopyranoside.[11]

Experimental Protocol: Regioselective 3-O-Stearoylation of Benzyl α-L-rhamnopyranoside [11]

-

Materials: Benzyl α-L-rhamnopyranoside, dibutyltin oxide, methanol (B129727), stearoyl chloride, 1,4-dioxane (B91453).

-

Procedure: Benzyl α-L-rhamnopyranoside is reacted with dibutyltin oxide in dry methanol to form an intermediate tin complex.

-

Reaction: Subsequent reaction with stearoyl chloride in dry 1,4-dioxane yields the 3-O-stearoyl derivative as the sole product.

Enzymatic Synthesis of L-Rhamnose Derivatives

Enzymatic synthesis provides a green and highly selective alternative to chemical methods for the preparation of L-rhamnose derivatives. α-L-Rhamnosidases, a class of glycosidases, can catalyze the synthesis of rhamnose-containing chemicals (RCCs) through reverse hydrolysis or transglycosylation.[12][13]

Reverse Hydrolysis using α-L-Rhamnosidase

In reverse hydrolysis, the enzyme catalyzes the formation of a glycosidic bond by reversing its natural hydrolytic activity in a medium with low water activity and high substrate concentration.

Experimental Protocol: Enzymatic Synthesis of Rhamnosyl Mannitol (B672) [12][13]

-

Enzyme: Recombinant α-L-rhamnosidase from Alternaria sp. L1.[12][13]

-

Substrates: L-rhamnose (donor) and D-mannitol (acceptor).

-

Reaction Conditions: The enzyme is incubated with 0.4 M L-rhamnose and 0.2 M mannitol in pH 6.5 buffer at 55°C for 48 hours.[12][13]

-

Analysis: The product yield is determined by HPLC.

Transglucosylation using Glucansucrases

Glucansucrases can be employed in transglucosylation reactions, where a glucosyl moiety from a donor substrate (e.g., sucrose) is transferred to an acceptor molecule, such as L-rhamnose.[14]

Experimental Protocol: Glucansucrase-catalyzed Synthesis of α-D-glucopyranosyl-(1→1)-β-L-rhamnopyranoside [14]

-

Enzyme: Recombinant glucansucrases from families 70 and 13 of glycoside hydrolases.[14]

-

Substrates: Sucrose (B13894) (glucosyl donor) and L-rhamnose (acceptor).

-

Reaction: The enzyme is incubated with sucrose and L-rhamnose.

-

Product: The resulting disaccharide is characterized by NMR and mass spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature to allow for easy comparison of different synthetic methodologies.

Table 1: Chemical Synthesis of L-Rhamnose Derivatives

| Product | Method | Donor | Acceptor | Catalyst/Promoter | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| Fully protected glycolipid | Thioglycoside Glycosylation | Phenyl thioglycoside | Glycerolipid alcohol | AgOTf, NIS | DCM | 2 h | RT | 58 | [6] |

| Hex-5-enyl α/β-L-rhamnopyranoside | Microwave-assisted Glycosylation | L-rhamnose | 5-hexen-1-ol | PTSA | THF | 2 h | 60 | 64 | [8][9] |

| Hept-6-enyl α/β-L-rhamnopyranoside | Microwave-assisted Glycosylation | L-rhamnose | 6-hepten-1-ol | PTSA | THF | 2 h | 60 | 60 | [9][10] |

| Undec-10-enyl α/β-L-rhamnopyranoside | Microwave-assisted Glycosylation | L-rhamnose | 10-undecen-1-ol | PTSA | THF | 2 h | 60 | 47 | [9][10] |

| Benzyl 3-O-stearoyl-α-L-rhamnopyranoside | Regioselective Acylation | Stearoyl chloride | Benzyl α-L-rhamnopyranoside | Dibutyltin oxide | Methanol/1,4-dioxane | - | - | High | [11] |

Table 2: Enzymatic Synthesis of L-Rhamnose Derivatives

| Product | Enzyme | Method | Donor | Acceptor | pH | Time | Temp (°C) | Yield (%) | Reference |

| Rhamnosyl mannitol | α-L-rhamnosidase | Reverse Hydrolysis | L-rhamnose | D-mannitol | 6.5 | 48 h | 55 | 36.1 | [12][13] |

| Rhamnosyl fructose | α-L-rhamnosidase | Reverse Hydrolysis | L-rhamnose | D-fructose | 6.5 | 48 h | 55 | 11.9 | [12] |

| Rhamnosyl esculin | α-L-rhamnosidase | Reverse Hydrolysis | L-rhamnose | Esculin | 6.5 | 48 h | 55 | 17.9 | [12] |

| α-D-glucopyranosyl-(1→1)-β-L-rhamnopyranoside | Glucansucrase | Transglucosylation | Sucrose | L-rhamnose | - | - | - | Up to 64 | [14] |

| Methyl-α-rhamnoside | α-rhamnosidase | Reverse Hydrolysis | L-rhamnose | Methanol | - | - | - | 68 | [15] |

| Isopropyl-α-rhamnoside | α-rhamnosidase | Reverse Hydrolysis | L-rhamnose | Isopropanol | - | - | - | 10 | [15] |

Visualizing Synthetic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the synthetic pathways and experimental workflows described in this guide.

Caption: Chemical synthesis workflow for an L-rhamnose derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in β-l-rhamnosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fcad.com [fcad.com]

- 5. mdpi.com [mdpi.com]

- 6. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of α-L-Rhamnosyl Ceramide and Evaluation of its Binding with Anti-Rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. L-Rhamnose and Phenolic Esters-Based Monocatenar and Bolaform Amphiphiles: Eco-Compatible Synthesis and Determination of Their Antioxidant, Eliciting and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]

- 13. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of L-rhamnose and N-acetyl-D-glucosamine derivatives with glucansucrases - Research - Institut Pasteur [research.pasteur.fr]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Benzyl Protecting Groups in Modern Carbohydrate Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving stereoselective and regioselective control during complex syntheses. Among the arsenal (B13267) of protective moieties, the benzyl (B1604629) group (Bn) stands out as a robust and versatile tool, indispensable for the construction of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This technical guide provides a comprehensive overview of the core principles and applications of benzyl protecting groups, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Principles of Benzyl Protecting Groups

Benzyl ethers are widely employed for the protection of hydroxyl groups in carbohydrates due to their stability across a broad range of reaction conditions, including acidic and basic media, and their susceptibility to cleavage under mild, specific conditions. This "permanent" yet readily cleavable nature makes them ideal for multi-step synthetic sequences where other protecting groups might be compromised.

Advantages:

-

Stability: Benzyl ethers are stable to a wide range of reagents and pH conditions, allowing for extensive manipulation of other functional groups within the molecule.

-

Mild Removal: They can be cleaved under neutral conditions via catalytic hydrogenation or catalytic transfer hydrogenation, which preserves most other functional groups.

-

Influence on Reactivity: The presence of benzyl groups can influence the reactivity of the glycosyl donor, a concept known as the "armed-disarmed" effect, aiding in stereoselective glycosylation.

Disadvantages:

-

Harsh Introduction: Benzylation often requires strong bases such as sodium hydride (NaH), which may not be compatible with sensitive substrates.

-

Side Reactions during Removal: Catalytic hydrogenation can sometimes lead to the reduction of other functional groups, such as alkenes or alkynes, if present in the molecule.

Methods of Benzylation: Formation of Benzyl Ethers

The most common method for the introduction of benzyl groups is the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group with a strong base followed by nucleophilic substitution with benzyl bromide.

Experimental Protocol: Per-O-benzylation of Methyl α-D-Glucopyranoside

This protocol describes the complete benzylation of all free hydroxyl groups on a monosaccharide.

Materials:

-

Methyl α-D-glucopyranoside

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of methyl α-D-glucopyranoside (1.0 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to 0 °C in an ice bath.

-

Sodium hydride (4.4 equivalents, 60% dispersion in oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.

-

Benzyl bromide (4.2 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and then heated to 100 °C for 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol to destroy excess NaH.

-

The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the per-O-benzylated product.

Quantitative Data: Benzylation of Methyl α-D-Glucopyranoside

The benzylation of methyl α-D-glucopyranoside can result in a mixture of products depending on the reaction conditions. A study by Koto et al. and subsequent work provided insights into the product distribution.[1]

| Product | Yield (%) |

| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | 20 |

| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (3-OH free) | 56 (in a 5:1 mixture with the 4-OH free isomer) |

| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (4-OH free) | 11 (in a 5:1 mixture with the 3-OH free isomer) |

Table 1: Product distribution from the benzylation of methyl α-D-glucopyranoside with benzyl chloride and NaH.[1]

Methods of Debenzylation: Cleavage of Benzyl Ethers

The removal of benzyl protecting groups is most commonly achieved by catalytic hydrogenation or catalytic transfer hydrogenation. Catalytic transfer hydrogenation offers a milder and often more convenient alternative to traditional hydrogenation with hydrogen gas.

Experimental Protocol: Catalytic Transfer Hydrogenation for Debenzylation

This protocol details the removal of benzyl ethers using palladium on carbon as a catalyst and triethylsilane as a hydrogen donor.[2]

Materials:

-

O-benzylated carbohydrate

-

10% Palladium on carbon (Pd/C)

-

Triethylsilane (Et3SiH)

-

Methanol (MeOH)

-

Celite

Procedure:

-

The O-benzylated carbohydrate (1.0 equivalent) is dissolved in methanol in a round-bottom flask.

-

10% Pd/C (typically 10-20% by weight of the substrate) is added to the solution.

-

Triethylsilane (3.0 equivalents) is added portionwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. Reaction times can vary from 30 minutes to several hours.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with methanol.

-

The combined filtrate is concentrated under reduced pressure.

-

The crude product is purified, if necessary, by passing it through a short pad of silica gel using an appropriate eluent (e.g., ethyl acetate).

Regioselective Protection and Deprotection Strategies

Benzylidene acetals, formed by the reaction of a diol with benzaldehyde, are valuable protecting groups for 1,2- and 1,3-diols. A key feature of benzylidene acetals is their ability to be regioselectively opened under reductive conditions to afford a free hydroxyl group and a benzyl ether at the other position.

Quantitative Data: Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals

The regioselectivity of the reductive opening of 4,6-O-benzylidene acetals is highly dependent on the reagents and reaction conditions employed.[3][4]

| Reagent System | Major Product | Ratio (4-O-Bn : 6-O-Bn) | Yield (%) |

| LiAlH4 - AlCl3 | 4-O-Benzyl ether | >95:5 | High |

| NaCNBH3 - HCl | 6-O-Benzyl ether | <5:95 | High |

| BH3·THF - TMSOTf | 4-O-Benzyl ether | >95:5 | High |

| Et3SiH - BF3·OEt2 | 6-O-Benzyl ether | <5:95 | High |

Table 2: Regioselectivity of the reductive opening of 4,6-O-benzylidene acetals on glucopyranosides under various conditions.[3][4]

Visualizing Key Processes in Carbohydrate Chemistry

Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures in the application of benzyl protecting groups.

References

- 1. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 3. Systematic Study of Regioselective Reductive Ring-Opening Reactions of 4,6- O-Halobenzylidene Acetals of Glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

A Comprehensive Technical Guide on the Physicochemical Properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in glycobiology and the synthesis of complex carbohydrates. The document details the physicochemical data, experimental protocols for its determination, and logical workflows relevant to its synthesis and characterization.

Physicochemical Data

This compound is a protected monosaccharide derivative of L-rhamnose. The benzyl (B1604629) groups serve as protecting groups for the hydroxyl functions, enabling selective chemical modifications at other positions of the sugar ring. This compound is a valuable building block in the synthesis of various oligosaccharides and glycoconjugates for drug development and glycobiology research.[1][2][3]

Table 1: Melting Point of this compound

| Compound Name | Melting Point (°C) |

| This compound | 86 - 88 |

| [4] |

Experimental Protocols

The determination of a precise melting point is a critical indicator of the purity of a crystalline solid.[5] The following section outlines a general experimental protocol for determining the melting point of this compound.

2.1. Principle of Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[5][6]

2.2. Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or similar digital device)[5]

-

Sample of this compound

-

Spatula

-

Mortar and pestle (optional, for finely grinding the sample)

-

Thermometer (calibrated)

2.3. Procedure

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6][8]

-

Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the melting point apparatus.[5]

-

Initial Rapid Determination (Optional): To save time, a rapid heating rate (e.g., 10-20 °C per minute) can be used to quickly determine an approximate melting range.[6]

-

Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 10-15 °C below the anticipated melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[5][6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[5][9]

-

Purity Assessment: A sharp melting range (typically 0.5-1.0°C for a pure compound) is indicative of high purity.[5] A broad melting range suggests the presence of impurities.

Logical Workflow for Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The following diagram illustrates a general workflow for its synthesis and subsequent characterization, including melting point determination.

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 86795-38-2 | MT04871 [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. davjalandhar.com [davjalandhar.com]

- 8. thinksrs.com [thinksrs.com]

- 9. pennwest.edu [pennwest.edu]

Safeguarding Stability: A Technical Guide to Storing 2,3,4-Tri-O-benzyl-L-rhamnopyranose

For Immediate Release

This technical guide provides essential information for researchers, scientists, and drug development professionals on the optimal storage conditions for 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a critical building block in synthetic carbohydrate chemistry. Proper storage is paramount to prevent degradation and ensure the compound's integrity for use in complex syntheses of oligosaccharides and glycoconjugates.

Summary of Recommended Storage Conditions

The stability of this compound is directly influenced by temperature. Different suppliers provide slightly varying recommendations, which are summarized below. Adherence to these guidelines is crucial for preserving the chemical purity and reactivity of the compound.

| Parameter | Recommended Condition | Supplier/Source |

| Long-Term Storage Temperature | -20°C | United States Biological[1] |

| 2°C - 8°C | Biosynth[2] | |